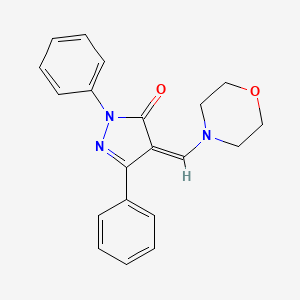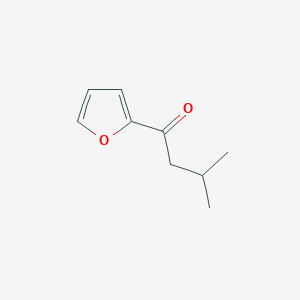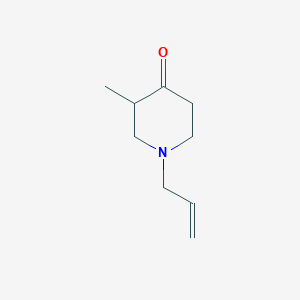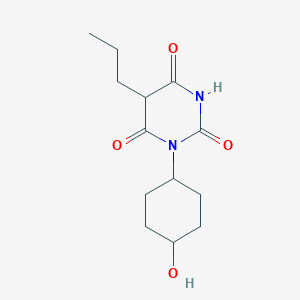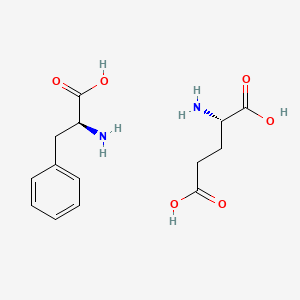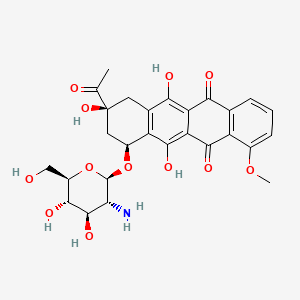
7-O-(beta-D-Glucosaminyl)daunomycinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-O-(beta-D-Glucosaminyl)daunomycinone is a derivative of daunomycinone, an anthracycline antibiotic. This compound is known for its antitumor properties and is used in cancer research and treatment. The addition of the beta-D-glucosaminyl group enhances its solubility and bioavailability, making it a valuable compound in medicinal chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-O-(beta-D-Glucosaminyl)daunomycinone involves the glycosylation of daunomycinone with beta-D-glucosamine. The reaction typically requires a glycosyl donor, such as a protected glucosamine derivative, and a glycosyl acceptor, which is daunomycinone. The reaction is catalyzed by a Lewis acid, such as boron trifluoride etherate, under anhydrous conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the concentration of reagents. The final product is purified using chromatographic techniques to ensure high purity suitable for pharmaceutical applications .
Analyse Chemischer Reaktionen
Types of Reactions
7-O-(beta-D-Glucosaminyl)daunomycinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.
Substitution: The glucosaminyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon or other transition metal catalysts.
Major Products Formed
The major products formed from these reactions include various derivatives of daunomycinone with modified functional groups, which can exhibit different biological activities and properties .
Wissenschaftliche Forschungsanwendungen
7-O-(beta-D-Glucosaminyl)daunomycinone has several scientific research applications:
Chemistry: Used as a model compound for studying glycosylation reactions and the synthesis of glycosylated anthracyclines.
Biology: Investigated for its interactions with biological macromolecules, such as DNA and proteins.
Medicine: Explored for its antitumor activity and potential use in cancer therapy. It has shown promise in preclinical studies for treating various cancers.
Industry: Utilized in the development of new anticancer drugs and formulations
Wirkmechanismus
The mechanism of action of 7-O-(beta-D-Glucosaminyl)daunomycinone involves intercalation into DNA, which disrupts the replication and transcription processes. This leads to the inhibition of cancer cell proliferation. The compound also generates reactive oxygen species, causing oxidative damage to cellular components. The molecular targets include topoisomerase II, an enzyme critical for DNA replication .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7-O-(beta-D-Glucosaminyl)adriamycinone: Another glycosylated anthracycline with similar antitumor properties.
Daunorubicin: The parent compound of daunomycinone, widely used in cancer treatment.
Doxorubicin: A closely related anthracycline with a similar mechanism of action but different pharmacokinetic properties
Uniqueness
7-O-(beta-D-Glucosaminyl)daunomycinone is unique due to its enhanced solubility and bioavailability compared to its parent compound, daunomycinone. The addition of the glucosaminyl group improves its pharmacological profile, making it a more effective antitumor agent .
Eigenschaften
CAS-Nummer |
22423-39-8 |
|---|---|
Molekularformel |
C27H29NO12 |
Molekulargewicht |
559.5 g/mol |
IUPAC-Name |
(7S,9S)-9-acetyl-7-[(2R,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione |
InChI |
InChI=1S/C27H29NO12/c1-9(30)27(37)6-11-16(13(7-27)39-26-19(28)25(36)22(33)14(8-29)40-26)24(35)18-17(21(11)32)20(31)10-4-3-5-12(38-2)15(10)23(18)34/h3-5,13-14,19,22,25-26,29,32-33,35-37H,6-8,28H2,1-2H3/t13-,14+,19+,22+,25+,26+,27-/m0/s1 |
InChI-Schlüssel |
IFHBDVVOPIRSJL-GIZHIAPPSA-N |
Isomerische SMILES |
CC(=O)[C@]1(C[C@@H](C2=C(C1)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4OC)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)N)O |
Kanonische SMILES |
CC(=O)C1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4OC)O)OC5C(C(C(C(O5)CO)O)O)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


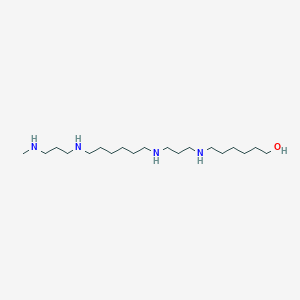
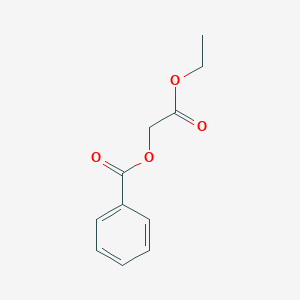

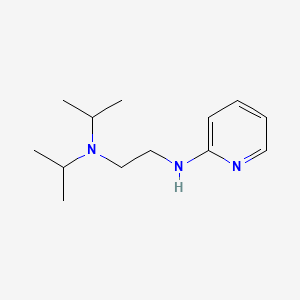


![6-oxa-10,20-diazapentacyclo[10.8.0.02,10.04,8.014,19]icosa-1(20),12,14,16,18-pentaene-5,9-dione](/img/structure/B14701959.png)


